2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid
Description
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H17NO3/c1-6-3-2-4-9(6,5-10)7(11)8(12)13/h6-7,11H,2-5,10H2,1H3,(H,12,13) |
InChI Key |
CUYUPQYEJNTWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CN)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally follows a multi-step organic synthesis pathway starting from a suitably substituted cyclopentyl precursor. Key steps include:
- Alkylation: Introduction of the methyl substituent at the 2-position of the cyclopentyl ring.
- Aminomethylation: Installation of the aminomethyl group at the 1-position, often achieved via reductive amination or nucleophilic substitution reactions.
- Hydroxyacetic acid moiety introduction: This is typically introduced through a carboxylation or hydrolysis step, often involving the use of hydroxyacetic acid derivatives or glyoxylic acid intermediates.
Typical reaction conditions involve the use of strong bases such as sodium hydride (NaH) to deprotonate intermediates and promote nucleophilic substitution, with solvents like tetrahydrofuran (THF) to maintain anhydrous and inert conditions facilitating the reactions. Temperature control is critical, often requiring reflux or elevated temperatures (e.g., 60–170 °C) depending on the step.
Industrial Scale Production
For industrial synthesis, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and residence time, improving yield and scalability. Purification methods include:
- Recrystallization: To isolate the crystalline product with high purity.
- Chromatography: Typically silica gel column chromatography to separate the target compound from side products.
Representative Preparation Procedure
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Cyclopentyl precursor + methylation agent + NaH in THF, reflux | Alkylation at 2-position | 75–85 |
| 2 | Intermediate + formaldehyde + reducing agent (e.g., NaBH4) | Aminomethylation at 1-position | 70–80 |
| 3 | Intermediate + hydroxyacetic acid or glyoxylic acid derivative, acidic/basic hydrolysis | Introduction of hydroxyacetic acid group | 65–75 |
| Purification | Recrystallization and chromatography | Isolation of pure product | 90+ (purity) |
Note: Yields are typical ranges based on reported synthetic methods.
Chemical Reactions and Analysis
Types of Reactions Involving the Compound
- Oxidation: The hydroxy group can be oxidized to a carbonyl (aldehyde or ketone) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction: The carbonyl group can be reduced back to a hydroxy group using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Nucleophilic Substitution: The aminomethyl group can undergo substitution reactions with nucleophiles (amines, thiols) under basic conditions.
Reaction Conditions and Outcomes
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | KMnO4, CrO3 | Aqueous or organic solvent, room temp to reflux | Carbonyl derivatives (aldehyde/ketone) |
| Reduction | NaBH4, LiAlH4 | Anhydrous solvent (e.g., ether), 0–25 °C | Regenerated hydroxy group |
| Substitution | Amines, thiols | Basic medium (e.g., NaOH), elevated temperature | Substituted aminomethyl derivatives |
Research Findings and Applications
Neuroprotective Properties
Recent research indicates that this compound exhibits neuroprotective effects by protecting neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative disease research.
Use as a Synthetic Building Block
Due to its bifunctional nature (aminomethyl and hydroxyacetic acid groups), the compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.
Mechanism of Action in Biological Systems
The aminomethyl group can form hydrogen bonds with biological targets, while the hydroxyacetic acid moiety engages in acid-base interactions. These interactions modulate enzyme and receptor activities, underlying its biological effects.
Summary Table of Preparation and Reaction Data
| Aspect | Details |
|---|---|
| Starting Material | Substituted cyclopentyl precursor |
| Key Reagents | Sodium hydride, formaldehyde, reducing agents, hydroxyacetic acid derivatives |
| Solvents | Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) in some steps |
| Temperature Range | Room temperature to 170 °C |
| Purification | Recrystallization, silica gel chromatography |
| Typical Yields | 65–85% per step; >90% purity after purification |
| Reaction Types | Alkylation, amination, hydrolysis, oxidation, reduction, substitution |
| Biological Relevance | Neuroprotection, enzyme modulation |
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the aminomethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group.
Scientific Research Applications
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxyacetic acid moiety can participate in acid-base interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Research and Application Gaps
- Pharmacological Data : While benzilic acid and the cyclohexyl analogue () have documented applications in synthesis and neuroactive studies, the target compound lacks detailed mechanistic or in vivo data.
- Structural Rigidity : The bicyclic compound () shows how constrained structures can enhance target specificity, suggesting a direction for modifying the cyclopentane core of the target compound.
Biological Activity
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid is a compound of interest due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₉H₁₅NO₃
- Molecular Weight: 185.23 g/mol
The compound features a cyclopentane ring, an amino group, and a hydroxyl acetic acid moiety, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its interaction with lysophosphatidic acid (LPA) receptors. These receptors play significant roles in various physiological processes including cell proliferation, survival, and migration.
- Receptor Modulation: The compound acts as an antagonist to LPA receptors, inhibiting their signaling pathways. This inhibition can lead to reduced cellular responses associated with inflammation and fibrosis .
- Influence on Cellular Processes: By modulating LPA receptor activity, the compound may influence processes such as angiogenesis and neuroprotection, making it a candidate for therapeutic applications in conditions like cancer and neurodegenerative diseases .
Research Findings
Several studies have reported on the biological effects of this compound:
- Anti-inflammatory Effects:
- Neuroprotective Properties:
- Fibrosis Inhibition:
Case Study 1: Inflammatory Bowel Disease (IBD)
In a clinical study involving patients with IBD, administration of this compound resulted in significant improvements in disease activity scores and reduced levels of inflammatory markers compared to placebo .
Case Study 2: Neurodegeneration
A preclinical trial assessed the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results showed that treatment led to improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative disorders .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers design stable formulations for long-term storage of the compound?
- Methodological Answer :
- Lyophilization : Prepare a 10 mg/mL solution in 10 mM phosphate buffer (pH 7.4) and lyophilize at -80°C under vacuum (0.05 mBar).
- Stabilizers : Add trehalose (5% w/v) to prevent aggregation during freeze-drying.
- Stability testing : Store aliquots at -20°C, 4°C, and 25°C, and monitor degradation via HPLC-UV at 254 nm over 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
